4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Chlorination: The chloro group can be introduced by reacting the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, specifically 2-methoxy-5-methylaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 4-amino-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-pyridinecarboxamide
- 2-chloro-N-methoxy-N-methylacetamide
Uniqueness
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both a nitro group and a pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11ClN4O4 |
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Molecular Weight |
310.69 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-3-4-8(21-2)7(5-6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI Key |
YSVRCGCAKLUHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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